3-tert-butyl-N'-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-tert-butyl-N’-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a tert-butyl group, and a nitrophenyl moiety
Preparation Methods
The synthesis of 3-tert-butyl-N’-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by further functionalization to introduce the ethoxy, hydroxy, and nitro groups . The reaction conditions often require a solvent-free environment and may involve the use of reducing agents to achieve the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for oxidation reactions, potentially forming ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .
Scientific Research Applications
3-tert-butyl-N’-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its structural features make it a candidate for studying enzyme interactions and potential biological activities.
Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism by which 3-tert-butyl-N’-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The pathways involved may include inhibition or activation of certain enzymes, leading to changes in biological processes .
Comparison with Similar Compounds
Similar compounds include:
4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound shares the tert-butyl and hydrazide functionalities but differs in the substitution pattern on the phenyl ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a tert-butyl group and a pyrazole ring but has different substituents and functional groups.
The uniqueness of 3-tert-butyl-N’-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-tert-butyl-N-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5/c1-5-27-13-7-11(22(25)26)6-10(15(13)23)9-18-21-16(24)12-8-14(20-19-12)17(2,3)4/h6-9,23H,5H2,1-4H3,(H,19,20)(H,21,24)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVIOPHCFRSFAZ-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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